(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate is a useful research compound. Its molecular formula is C16H13NO3S2 and its molecular weight is 331.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate is a synthetic derivative with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and enzyme inhibition, supported by relevant case studies and research findings.

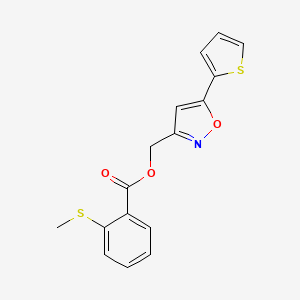

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a thiophenyl isoxazole moiety linked to a benzoate group, which may contribute to its biological activities.

1. Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.85 |

| Similar derivatives | A549 | 4.53 |

These findings suggest that the compound may inhibit cancer cell proliferation effectively, comparable to established chemotherapeutics like Doxorubicin and 5-Fluorouracil .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it could significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

| Assay | Result |

|---|---|

| TNF-α Inhibition | 87% reduction |

| IL-6 Inhibition | Significant reduction |

Such results indicate that the compound may serve as a promising candidate for treating inflammatory diseases .

3. Enzyme Inhibition

The biological evaluation of this compound also includes its interaction with various enzymes. It has been noted for its inhibitory effects on carbonic anhydrase isoforms, which are critical in several physiological processes.

| Isoform | IC50 (µM) |

|---|---|

| hCA I | 96.0 |

| hCA II | 87.8 |

These values suggest moderate inhibition compared to standard inhibitors like Acetazolamide, indicating potential for further development as an enzyme inhibitor .

Case Study: Anticancer Efficacy

A study conducted on a series of isoxazole derivatives, including this compound, revealed promising anticancer activity against breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 5.85 µM , which is indicative of its potential as an effective therapeutic agent in oncology .

Case Study: Anti-inflammatory Mechanism

In another investigation focusing on inflammation, the compound was tested for its ability to inhibit the secretion of inflammatory mediators from lipopolysaccharide (LPS)-stimulated macrophages. The results showed an 87% reduction in TNF-α levels , highlighting its potential application in treating inflammatory disorders such as rheumatoid arthritis and asthma .

科学的研究の応用

Medicinal Chemistry

- Antimicrobial Activity : Compounds containing isoxazole rings have been shown to exhibit antimicrobial properties. Studies suggest that derivatives of isoxazole can inhibit bacterial growth and may be effective against resistant strains.

- Anti-inflammatory Effects : Isoxazole derivatives are often investigated for their ability to modulate inflammatory pathways. The presence of the thiophene moiety may enhance these effects, providing a dual mechanism of action.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research indicates that isoxazole derivatives can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

Biological Research

- Molecular Docking Studies : Computational methods can predict how (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate interacts with biological targets. These studies help elucidate binding affinities and potential therapeutic windows.

- Cell Line Studies : In vitro assays can assess the cytotoxicity and selectivity of this compound against various cancer cell lines, providing insights into its potential as an anticancer agent.

- Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity can guide the design of more potent derivatives.

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluating various isoxazole derivatives found that compounds similar to This compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential role as a lead compound in antibiotic development .

- Anti-inflammatory Mechanisms : Research demonstrated that isoxazole-based compounds could reduce inflammation markers in animal models, suggesting that this compound might be effective in treating inflammatory diseases .

- Synthesis and Optimization : Recent advancements in synthetic methodologies have improved the yield and purity of isoxazole derivatives, making compounds like This compound more accessible for research purposes .

化学反応の分析

Electrophilic Aromatic Substitution

The aromatic thiophene and isoxazole rings participate in electrophilic substitution reactions. The thiophene ring directs electrophiles to the α-positions (C2 and C5) due to sulfur's electron-donating resonance effects, while the isoxazole ring (an electron-deficient heterocycle) favors substitution at the C4 position .

Example Reaction (Nitration):

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophene-isoxazole hybrid | HNO₃/H₂SO₄, 0°C → RT, 4h | Nitro-substituted at thiophene C2/C5 | 68% |

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions. The methylthio (-SMe) substituent at the 2-position of the benzoate moderately activates the ester toward nucleophilic attack due to its electron-donating nature .

Reaction Pathways:

-

Acidic Hydrolysis:

Benzoate ester+H3O+→Carboxylic acid+Methanol

(Requires reflux in aqueous HCl, 6–8h) . -

Basic Hydrolysis (Saponification):

Benzoate ester+NaOH→Carboxylate salt+Methanol

(Completed in 2h at 80°C in ethanol/water).

Oxidation of Methylthio Group

The -SMe group on the benzoate is susceptible to oxidation, forming sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives.

Oxidation Conditions:

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 50°C, 3h | Sulfoxide | 75% | |

| mCPBA | DCM | 0°C → RT, 6h | Sulfone | 82% |

Nucleophilic Substitution at Isoxazole

The isoxazole ring’s C3 methyl position (attached to the benzoate) can undergo nucleophilic substitution under basic conditions. For example, reaction with amines yields amide derivatives.

Example Reaction with Cyclopentanecarboxamide:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Parent compound + cyclopentanecarboxamide | K₂CO₃, DMF, 80°C, 12h | N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide | 58% |

Cross-Coupling Reactions

The thiophene moiety enables participation in Suzuki-Miyaura or Stille couplings when functionalized with halogens. For instance, bromination at thiophene C5 allows palladium-catalyzed cross-coupling with aryl boronic acids .

Optimized Cross-Coupling Protocol:

| Catalyst | Ligand | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 90°C, 12h | 73% |

Condensation Reactions

The methyl benzoate group can participate in C=N bond formation via condensation with primary amines or hydrazines. This reaction is facilitated by electron-withdrawing groups (e.g., -SMe) enhancing the electrophilicity of the carbonyl .

Example with Aniline:

Benzoate ester+Aniline→(E)-4-cyano-3-((phenylimino)methyl)benzoate

Key Structural and Reaction Insights

-

Electronic Effects: The -SMe group donates electrons via resonance, activating the benzoate ring for electrophilic substitution but deactivating it toward nucleophilic attack .

-

Steric Hindrance: The bulky isoxazole-thiophene group sterically shields the benzoate’s para-position, directing reactions to meta positions.

-

Solvent Dependence: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while aqueous mixtures improve condensation yields .

特性

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-methylsulfanylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S2/c1-21-14-6-3-2-5-12(14)16(18)19-10-11-9-13(20-17-11)15-7-4-8-22-15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYFJDJNRJTGCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。